molecular formula C34H29N5O3 B8761746 3-(4-((4-(2-Oxo-2,3-dihydro-1H-benzo[D]imidazol-1-YL)piperidin-1-YL)methyl)phenyl)-2-phenylquinoxaline-6-carboxylic acid

3-(4-((4-(2-Oxo-2,3-dihydro-1H-benzo[D]imidazol-1-YL)piperidin-1-YL)methyl)phenyl)-2-phenylquinoxaline-6-carboxylic acid

Cat. No. B8761746
M. Wt: 555.6 g/mol
InChI Key: DNNVPDHNAOWAES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07223738B2

Procedure details

The mixture of 3-(4-{[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]methyl}phenyl)-2-phenylquinoxaline-6-carboxylic acid (7-1) and 2-(4-{[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]methyl}phenyl)-3-phenylquinoxaline-6-carboxylic acid (7-1), 222 mg (0.4 mmol) was dissolved in NMP/DCM/DIEA (10 mL, 9/1). To this solution was added HOBt (152 mg, 1.0 mmol), PS-carbodiimide (1.1 g, 1.3 mmol), and DCM (5 mL). The resultant mixture was shaken 0.5 h. After this time, N,N-diethylethane-1,2-diamine (232 mg, 2.0 mmol) was added to the NMP solution and the reaction was shaken over weekend. After this time, LCMS indicated that the coupling reaction was complete. The resin was filtered and washed with MeOH (3×15 mL). The combined solution was dried to give a brown residue. This residue was then purified on an Agilent 1100 series Mass Guided HPLC purification system to afford the two pure regioisomers N-[2-(diethylamino)ethyl]-3-(4-{[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]methyl}phenyl)-2-phenylquinoxaline-6-carboxamide (7-2) (50.7 mg) and N-[2-(diethylamino)ethyl]-2-(4-{[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]methyl}phenyl)-3-phenylquinoxaline-6-carboxamide (7-3) (119 mg). Analytical data for N-[2-(diethylamino)ethyl]-3-(4-{[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]methyl}phenyl)-2-phenylquinoxaline-6-carboxamide (7-2): Analytical LCMS: single peak (214 nm) at 2.084 min (CH3CN/H2O/1% TFA, 4 min gradient). 1H NMR (500 MHz, DMSO-d6): δ 10.96 (s, 1H), 10.10 (s, 1H), 9.50 (s, 1H), 9.20 (t, J=5.9 Hz, 1H), 8.69 (s, 1H), 8.26–8.34 (m, 2H), 7.49–7.66 (m, 6H), 7.35–7.47 (m, 3H), 7.26–7.32 (m, 1H), 6.97–7.04 (m, 3H), 4.48–4.58 (m, 1H), 4.40 (s, 2H), 3.72 (q, J=6.1 Hz, 2H), 3.50 (d, J=11.7 Hz, 2H), 3.34(q, J=5.4 Hz, 2H), 3.20–3.30 (m, 6H), 2.67 (q, J=14.5 Hz, 2H), 1.96 (d, J=13.0 Hz, 2H), 1.25 (t, J=7.5 Hz, 6H). HRMS, calc'd for C40H44N7O2 (M+H), 654.3551; found 654.3573.
Name
Quantity
152 mg
Type
reactant
Reaction Step Two
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
232 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
NMP DCM DIEA
Quantity
10 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[N:6]([CH:7]2[CH2:12][CH2:11][N:10]([CH2:13][C:14]3[CH:19]=[CH:18][C:17]([C:20]4[C:21]([C:33]5[CH:38]=[CH:37][CH:36]=[CH:35][CH:34]=5)=[N:22][C:23]5[C:28]([N:29]=4)=[CH:27][C:26]([C:30](O)=[O:31])=[CH:25][CH:24]=5)=[CH:16][CH:15]=3)[CH2:9][CH2:8]2)[C:5]2[CH:39]=[CH:40][CH:41]=[CH:42][C:4]=2[NH:3]1.C1C=CC2N(O)N=NC=2C=1.N=C=N.[CH2:56]([N:58]([CH2:62][CH3:63])[CH2:59][CH2:60][NH2:61])[CH3:57].CN1[C:69](=[O:70])CCC1>CN1C(=O)CCC1.C(Cl)Cl.CCN(C(C)C)C(C)C.C(Cl)Cl>[CH2:56]([N:58]([CH2:62][CH3:63])[CH2:59][CH2:60][NH:61][C:30]([C:26]1[CH:27]=[C:28]2[C:23](=[CH:24][CH:25]=1)[N:22]=[C:21]([C:33]1[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1)[C:20]([C:17]1[CH:18]=[CH:19][C:14]([CH2:13][N:10]3[CH2:9][CH2:8][CH:7]([N:6]4[C:5]5[CH:39]=[CH:40][CH:41]=[CH:42][C:4]=5[NH:3][C:2]4=[O:1])[CH2:12][CH2:11]3)=[CH:15][CH:16]=1)=[N:29]2)=[O:31])[CH3:57].[CH2:56]([N:58]([CH2:62][CH3:63])[CH2:59][CH2:60][NH:61][C:69]([C:25]1[CH:24]=[C:23]2[C:28](=[CH:27][CH:26]=1)[N:29]=[C:20]([C:17]1[CH:18]=[CH:19][C:14]([CH2:13][N:10]3[CH2:9][CH2:8][CH:7]([N:6]4[C:5]5[CH:39]=[CH:40][CH:41]=[CH:42][C:4]=5[NH:3][C:2]4=[O:1])[CH2:12][CH2:11]3)=[CH:15][CH:16]=1)[C:21]([C:33]1[CH:34]=[CH:35][CH:36]=[CH:37][CH:38]=1)=[N:22]2)=[O:70])[CH3:57] |f:5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1NC2=C(N1C1CCN(CC1)CC1=CC=C(C=C1)C=1C(=NC3=CC=C(C=C3N1)C(=O)O)C1=CC=CC=C1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C1NC2=C(N1C1CCN(CC1)CC1=CC=C(C=C1)C=1C(=NC3=CC=C(C=C3N1)C(=O)O)C1=CC=CC=C1)C=CC=C2
Step Two
Name
Quantity
152 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
1.1 g
Type
reactant
Smiles
N=C=N
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
232 mg
Type
reactant
Smiles
C(C)N(CCN)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCCC1=O
Step Five
Name
NMP DCM DIEA
Quantity
10 mL
Type
solvent
Smiles
CN1CCCC1=O.C(Cl)Cl.CCN(C(C)C)C(C)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction was shaken over weekend
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After this time, LCMS indicated that the coupling reaction
FILTRATION
Type
FILTRATION
Details
The resin was filtered
WASH
Type
WASH
Details
washed with MeOH (3×15 mL)
CUSTOM
Type
CUSTOM
Details
The combined solution was dried
CUSTOM
Type
CUSTOM
Details
to give a brown residue
CUSTOM
Type
CUSTOM
Details
This residue was then purified on an Agilent 1100 series Mass Guided HPLC purification system

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CCNC(=O)C=1C=C2N=C(C(=NC2=CC1)C1=CC=CC=C1)C1=CC=C(C=C1)CN1CCC(CC1)N1C(NC2=C1C=CC=C2)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 50.7 mg
Name
Type
product
Smiles
C(C)N(CCNC(=O)C=1C=C2N=C(C(=NC2=CC1)C1=CC=C(C=C1)CN1CCC(CC1)N1C(NC2=C1C=CC=C2)=O)C2=CC=CC=C2)CC
Measurements
Type Value Analysis
AMOUNT: MASS 119 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.